An In-Depth Technical Guide to 2,4-Difluoro-5-(trifluoromethyl)aniline: Properties and Synthetic Utility
An In-Depth Technical Guide to 2,4-Difluoro-5-(trifluoromethyl)aniline: Properties and Synthetic Utility
Introduction
2,4-Difluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a potent trifluoromethyl group, imparts distinct chemical properties that are highly sought after in the design of complex molecules. The strategic placement of these groups significantly influences the reactivity of the aniline's amino group and the aromatic ring, making it a versatile intermediate for creating novel pharmaceutical candidates and advanced materials.[1][2][3]
The trifluoromethyl (-CF3) group, in particular, is a key player in drug design.[4][5] Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][6] This guide provides a comprehensive overview of the fundamental properties, reactivity, and practical applications of 2,4-Difluoro-5-(trifluoromethyl)aniline for professionals in research and drug development.
Section 1: Core Physicochemical Properties
The physical and chemical characteristics of 2,4-Difluoro-5-(trifluoromethyl)aniline are foundational to its application in synthesis. The presence of multiple fluorine atoms results in a high molecular weight and density compared to unsubstituted aniline. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 535-52-4 | [7] |
| Molecular Formula | C7H5F4N | [7] |
| Molecular Weight | 179.11 g/mol | [7] |
| Appearance | Yellow oily liquid | [8] |
| Boiling Point | 155 °C | |
| Density | 1.378 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.461 | |
| Solubility | Soluble in Chloroform, Methanol | [9] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [9] |
Section 2: Spectroscopic Characterization
Confirming the identity and purity of 2,4-Difluoro-5-(trifluoromethyl)aniline is critical. Standard spectroscopic methods provide a detailed fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH2) protons. The coupling patterns (splitting) between the aromatic protons will be complex due to the influence of the adjacent fluorine atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal separate peaks for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a powerful tool for this molecule. It will show distinct signals for the two fluorine atoms on the ring and the three equivalent fluorine atoms of the trifluoromethyl group, providing clear evidence of their presence and chemical environment.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at approximately m/z 179.
While a specific, publicly available, fully interpreted spectrum for 2,4-Difluoro-5-(trifluoromethyl)aniline is not readily found, data for similar structures like 2-Fluoro-5-(trifluoromethyl)aniline are available and can be used for comparative analysis.[10]
Section 3: Chemical Reactivity and Synthetic Utility
The reactivity of 2,4-Difluoro-5-(trifluoromethyl)aniline is dominated by the amino group and the electron-deficient nature of the aromatic ring.
Amine Group Reactivity: As a primary aromatic amine, the -NH2 group is a key functional handle for a wide array of chemical transformations.[3]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: This is one of the most important reactions of anilines. Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles.[3][11]
The Sandmeyer Reaction: The diazonium salt derived from 2,4-Difluoro-5-(trifluoromethyl)aniline is an excellent substrate for the Sandmeyer reaction.[6][11] This reaction uses copper(I) salts to replace the diazonium group with various substituents, including halides (Cl, Br), cyanide (-CN), and others.[6][12] This provides a powerful method for introducing further diversity into the aromatic ring, a strategy that is difficult to achieve by direct electrophilic aromatic substitution due to the ring's deactivation.[11][12] Sandmeyer-type reactions have also been developed for trifluoromethylation and difluoromethylation, further expanding their utility.[6][13][14]
Scientist's Note: The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents decreases the basicity of the aniline nitrogen. This makes the amine less nucleophilic than aniline itself and requires careful optimization of reaction conditions, particularly for reactions like acylation or alkylation.
Below is a diagram illustrating the key reaction pathways for this compound.
Caption: Synthetic pathways originating from 2,4-Difluoro-5-(trifluoromethyl)aniline.
Section 4: Application in Drug Development and Agrochemicals
Aniline derivatives with fluoro and trifluoromethyl groups are prevalent in pharmaceuticals and agrochemicals.[1][15] The specific substitution pattern of 2,4-Difluoro-5-(trifluoromethyl)aniline makes it a valuable precursor for creating molecules with enhanced biological activity and optimized pharmacokinetic profiles.[4][15] For example, related structures like 5-Bromo-2,4-difluoroaniline are key intermediates in the synthesis of anticancer agents like lapatinib and antipsychotics such as cariprazine.[2] The title compound is used in the synthesis of various biologically active heterocyclic compounds and other complex drug candidates.[8]
Section 5: Experimental Protocol: Sandmeyer Bromination
This protocol provides a representative method for converting the aniline to the corresponding aryl bromide via a diazonium salt intermediate.
Objective: To synthesize 1-Bromo-2,4-difluoro-5-(trifluoromethyl)benzene.
Materials:
-
2,4-Difluoro-5-(trifluoromethyl)aniline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2,4-Difluoro-5-(trifluoromethyl)aniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add 48% HBr (approx. 3.0 eq) while maintaining the temperature between 0 and 5 °C. d. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline/HBr mixture, ensuring the temperature does not rise above 5 °C. The formation of a thick slurry indicates the precipitation of the diazonium salt. f. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Scientist's Note: Maintaining a low temperature is critical. Diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.
-
Sandmeyer Reaction: a. In a separate flask, dissolve Copper(I) bromide (1.2 eq) in 48% HBr (approx. 2.0 eq). b. Cool this solution to 0 °C. c. Slowly and carefully add the cold diazonium salt slurry from step 1f to the CuBr solution. Vigorous nitrogen gas evolution will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.
Scientist's Note: The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3x). c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product. f. The crude 1-Bromo-2,4-difluoro-5-(trifluoromethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel.
Section 6: Safety and Handling
2,4-Difluoro-5-(trifluoromethyl)aniline and its derivatives should be handled with care in a well-ventilated fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[9]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[17] Avoid creating dust or vapors.[16][17]
-
Fire: Use "alcohol" foam, dry chemical, or carbon dioxide extinguishers.[16] Combustion may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen fluoride.[16]
Conclusion
2,4-Difluoro-5-(trifluoromethyl)aniline is a highly valuable and versatile chemical intermediate. Its unique electronic properties, conferred by the trifluoromethyl and difluoro substitutions, make it an essential building block for the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, reactivity—particularly through diazotization and Sandmeyer reactions—and proper handling procedures is crucial for its effective and safe utilization in pharmaceutical and materials science research.
References
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem. (n.d.). Retrieved from [Link]
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts - ACS Publications. (2015). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025). Retrieved from [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2022). Retrieved from [Link]
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. (2016). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). Retrieved from [Link]
-
Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. (n.d.). Retrieved from [Link]
-
Focus on 2-Hydroxy-4-(trifluoromethyl)aniline - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem. (n.d.). Retrieved from [Link]
-
2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. (n.d.). Retrieved from [Link]
- Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
-
2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved from [Link]
-
2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
3,5-Difluoroaniline - SpectraBase. (n.d.). Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Fluoro-5-(trifluoromethyl)aniline CAS#: 535-52-4 [m.chemicalbook.com]
- 10. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]
